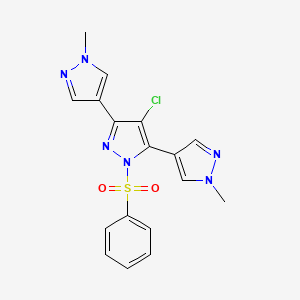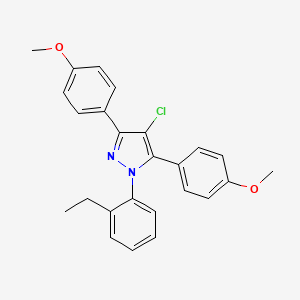![molecular formula C15H15N3O B14923902 N'-[(1E)-1-(3-methylphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14923902.png)
N'-[(1E)-1-(3-methylphenyl)ethylidene]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE is a chemical compound with a complex structure that includes a pyridine ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE typically involves the condensation of 3-methylbenzaldehyde with 2-pyridinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N’~2~-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE
- N’~2~-[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE
Uniqueness
N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of a 3-methylphenyl group and a pyridine ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[(E)-1-(3-methylphenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-11-6-5-7-13(10-11)12(2)17-18-15(19)14-8-3-4-9-16-14/h3-10H,1-2H3,(H,18,19)/b17-12+ |
InChI Key |
VJVOCXOGQFGJMM-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/NC(=O)C2=CC=CC=N2)/C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NNC(=O)C2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B14923830.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B14923847.png)
![5-Amino-3-[4-(3-methylbutoxy)phenyl]-5-oxopentanoic acid](/img/structure/B14923850.png)
![4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B14923856.png)
![2,2'-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid](/img/structure/B14923857.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14923864.png)
![5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B14923872.png)

![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14923880.png)
![4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14923887.png)


